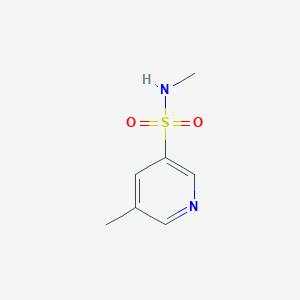

N,5-dimethylpyridine-3-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O2S |

|---|---|

Molecular Weight |

186.23 g/mol |

IUPAC Name |

N,5-dimethylpyridine-3-sulfonamide |

InChI |

InChI=1S/C7H10N2O2S/c1-6-3-7(5-9-4-6)12(10,11)8-2/h3-5,8H,1-2H3 |

InChI Key |

MLPNEKBLGUGZJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1)S(=O)(=O)NC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N,5 Dimethylpyridine 3 Sulfonamide Analogues

General Synthetic Approaches to Pyridine-3-sulfonamide (B1584339) Derivatives

The construction of the pyridine-3-sulfonamide scaffold typically relies on two key chemical transformations: the introduction of a sulfonyl group onto the pyridine (B92270) ring and the subsequent formation of the sulfonamide linkage.

Electrophilic Sulfonation of Pyridine Rings

Direct electrophilic sulfonation of pyridine is a challenging transformation due to the electron-deficient nature of the pyridine ring, which is further deactivated by the acidic conditions of sulfonation. The nitrogen atom in pyridine is readily protonated by strong acids like fuming sulfuric acid, making the ring even less reactive towards electrophiles. nih.gov Consequently, direct sulfonation of pyridine itself requires harsh conditions, such as high temperatures, and often results in low yields. nih.gov

A more viable, though indirect, approach involves the sulfonation of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 4-position. However, to achieve 3-substitution, alternative strategies are generally preferred.

A common and effective method for introducing a sulfonic acid group at the 3-position of a pyridine ring starts with a pre-functionalized pyridine, such as 3-aminopyridine (B143674). The amino group can be converted to a diazonium salt, which is then displaced by a sulfite (B76179) group in a reaction that is mechanistically distinct from direct electrophilic aromatic substitution.

Formation of Sulfonamide Linkages via Sulfonyl Chlorides

The most prevalent method for forming a sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. sigmaaldrich.com Pyridine-3-sulfonyl chloride is a key intermediate in the synthesis of a wide array of pyridine-3-sulfonamide derivatives.

The synthesis of pyridine-3-sulfonyl chloride itself is a well-documented process. A common industrial method involves the diazotization of 3-aminopyridine using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), followed by a sulfochlorination reaction. In this step, the diazonium salt solution is added to a solution of sulfur dioxide in the presence of a copper catalyst, which facilitates the formation of the sulfonyl chloride.

Advanced Synthetic Strategies for N,5-dimethylpyridine-3-sulfonamide Skeletons

To construct the specific this compound structure, more advanced and convergent strategies are often employed. These methods aim to improve efficiency, reduce the number of synthetic steps, and allow for greater molecular diversity.

One-Pot Synthesis Protocols

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. A one-pot approach for the synthesis of sulfonamides from thiols or disulfides has been described. researchgate.netresearchgate.netresearchgate.net This method involves the in situ generation of a sulfonyl chloride from a thiol via oxidation, which then reacts with an amine present in the same pot to yield the desired sulfonamide. researchgate.netresearchgate.netresearchgate.net While not directly demonstrated for this compound, this strategy could be adapted by using 5-methylpyridine-3-thiol (B7809986) as a starting material.

Another relevant one-pot approach involves the palladium-catalyzed sulfination of aryl iodides with a sulfur dioxide surrogate, followed by reaction with an amine and an oxidant to form the sulfonamide. This method has been shown to be applicable to a broad range of amines.

A three-component, one-pot synthesis of sulfonimidamides, which are structurally related to sulfonamides, has been developed using N-sulfinyltritylamine as a linchpin reagent. nih.govlookchem.com This approach allows for the rapid assembly of three components and has been applied to the synthesis of pyridine-containing structures. nih.govlookchem.com

Brønsted Acid-Catalyzed Functionalizations

Brønsted acids are fundamental catalysts in organic synthesis, activating electrophiles and promoting a variety of transformations. researchgate.net In the context of pyridine synthesis, Brønsted acids can catalyze intramolecular hydroarylation reactions to form fused ring systems. While direct Brønsted acid-catalyzed functionalization of the pyridine ring for the introduction of the sulfonamide group is not a standard approach, they play a crucial role in the conventional synthesis of the pyridine-3-sulfonyl chloride intermediate, where a strong acid is required for the diazotization step.

More advanced applications of Brønsted acid catalysis are found in the synthesis of complex heterocyclic systems. For example, phosphinic acid has been shown to catalyze the intramolecular substitution of alcohols, which could be a strategy for building more complex analogues of this compound. researchgate.net

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) are powerful tools for the rapid construction of complex molecules from simple starting materials in a single step. Several MCRs have been developed for the synthesis of substituted pyridines. The Hantzsch dihydropyridine (B1217469) synthesis, a classic example of an MCR, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an amine (like ammonia). utrgv.edu This reaction produces a dihydropyridine, which can then be oxidized to the corresponding pyridine.

More contemporary MCRs offer access to a wider range of pyridine substitution patterns. For instance, a one-pot, three-component synthesis of polysubstituted pyridines has been developed based on a catalytic intermolecular aza-Wittig/Diels-Alder sequence. chemicalbook.com Another approach utilizes the reaction of an aldehyde, malononitrile, and a thiol to produce pyridine-3,5-dicarbonitriles. These methods provide a framework for the convergent synthesis of highly substituted pyridines, which could be adapted for the synthesis of the this compound skeleton by choosing appropriate starting materials. nih.gov For example, a multi-component reaction for the synthesis of pyridines containing a sulfonamide moiety has been reported, demonstrating the feasibility of incorporating this functional group in a convergent manner. nih.gov

A plausible synthetic route to this compound would involve the synthesis of the key intermediate, 3-amino-5-methylpyridine (B1272045). chemimpex.com This can be achieved through various methods, including the hydrogenation of 3-nitro-5-methylpyridine. The 3-amino-5-methylpyridine can then undergo diazotization and sulfochlorination to yield 5-methylpyridine-3-sulfonyl chloride. Finally, reaction of this sulfonyl chloride with methylamine (B109427) would furnish this compound.

Derivatization and Structural Modification of this compound

The chemical architecture of this compound provides multiple sites for synthetic modification. Researchers have explored these sites to generate libraries of analogues, primarily focusing on the pyridine ring and the sulfonamide moiety to investigate structure-activity relationships.

Substitution Reactions on the Pyridine Ring

The pyridine ring within this class of sulfonamides is a key target for introducing chemical diversity. The electron-withdrawing nature of the sulfonamide group and the ring nitrogen influences the regioselectivity of substitution reactions. mdpi.com Nucleophilic aromatic substitution is a particularly effective strategy, especially when a suitable leaving group is present on the ring.

Research has shown that for pyridine-3-sulfonamide systems, the C-4 position is susceptible to nucleophilic attack. mdpi.com A common synthetic route involves starting with a 4-chloro-substituted pyridine-3-sulfonamide. This halogenated precursor allows for the introduction of a wide array of substituents. For instance, the reaction of 4-chloropyridine-3-sulfonamide (B47618) with propargylamine (B41283) results in the substitution of the chlorine atom to yield a derivative bearing a terminal alkyne, which can be used for further modifications. mdpi.com Another example involves the reaction with thiourea, followed by treatment with propargyl bromide, to introduce a sulfur-linked propargyl group at the 4-position. mdpi.com

These substitutions are foundational for creating a broad spectrum of derivatives from a single, readily accessible starting material. mdpi.com

Table 1: Examples of Substitution Reactions on the Pyridine-3-sulfonamide Ring

| Starting Material | Reagent(s) | Product | Reference |

| 4-chloropyridine-3-sulfonamide | Propargylamine | 4-(propargylamino)pyridine-3-sulfonamide | mdpi.com |

| 4-chloropyridine-3-sulfonamide | 1. Thiourea2. Propargyl bromide | 4-(propargylthio)pyridine-3-sulfonamide | mdpi.com |

| 4-azidopyridine-3-sulfonamide | Substituted alkyne, Cu(I) iodide, triethylamine | 4-(1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide derivative | mdpi.com |

N-Alkylation and N-Acylation of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH-) is another critical site for chemical modification. N-alkylation and N-acylation introduce substituents directly onto the sulfonamide nitrogen, significantly altering the compound's steric and electronic properties.

N-Alkylation: The alkylation of the sulfonamide nitrogen can be achieved through various methods. A common approach involves the use of alkyl halides in the presence of a base. For example, a pyridine-linked sulfonamide can be treated with chloroacetyl chloride to yield an N-acylated intermediate, which can be considered a form of functionalized alkylation. researchgate.net More advanced methods employ "borrowing hydrogen" or "hydrogen autotransfer" catalysis, which uses alcohols as alkylating agents with transition metal catalysts. acs.orgionike.com This approach is considered environmentally benign as it produces water as the primary byproduct. ionike.com Efficient manganese and copper-based catalytic systems have been developed for the N-alkylation of a wide range of sulfonamides with benzylic and aliphatic alcohols. acs.orgionike.com However, challenges can arise; one study noted that a sulfonamide containing a pyridine ring showed no conversion to the N-alkylated product under their manganese-catalyzed conditions, possibly due to catalyst inhibition by coordination with the pyridine nitrogen. acs.org In other studies, N-alkylation of the sulfonamide has been shown to impact biological activity. nih.gov

N-Acylation: The introduction of an acyl group to the sulfonamide nitrogen forms an N-acylsulfonamide. These derivatives have garnered attention for their diverse biological activities. semanticscholar.org Standard methods for N-acylation have historically used reactive reagents like acid chlorides or anhydrides in the presence of a base such as pyridine or triethylamine. semanticscholar.orgresearchgate.net More recently, efficient catalytic methods have been developed. Bismuth(III) salts, for example, have been shown to effectively catalyze the N-acylation of sulfonamides with carboxylic acid anhydrides and chlorides under mild conditions. researchgate.net Another powerful method utilizes N-acylbenzotriazoles as neutral and highly efficient acylating agents in the presence of a base like sodium hydride, producing N-acylsulfonamides in high yields. semanticscholar.orgsemanticscholar.org

Table 2: Representative N-Alkylation and N-Acylation Reactions

| Substrate | Reagent | Product Type | Reference |

| p-Toluenesulfonamide | Benzyl alcohol, Cu(OAc)₂/K₂CO₃ | N-alkylated sulfonamide | ionike.com |

| 4-methyl-N-pyridin-2-ylbenzenesulfonamide | Chloroacetyl chloride | N-acylated sulfonamide | researchgate.net |

| Methanesulfonamide | N-(4-Methylbenzoyl)benzotriazole, NaH | N-acylated sulfonamide | semanticscholar.org |

| Benzenesulfonamide | Acetic anhydride, BiCl₃ | N-acylated sulfonamide | researchgate.net |

Introduction of Heterocyclic and Aromatic Substituents

Attaching additional heterocyclic or aromatic rings to the this compound scaffold is a key strategy for exploring new chemical space. nih.gov These substituents can be introduced at various positions, often via the functional handles created by the reactions described previously.

A prominent method for introducing a heterocyclic substituent is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction. mdpi.com In this approach, a pyridine-3-sulfonamide bearing either an azide (B81097) or a terminal alkyne is reacted with a corresponding partner to form a stable 1,2,3-triazole ring linking the pyridine core to another substituent. For example, 4-azidopyridine-3-sulfonamide can be reacted with various terminal alkynes to generate a library of 4-(1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide derivatives. mdpi.com

Alternatively, complex heterocyclic systems can be constructed as part of the pyridine ring synthesis itself. One reported strategy involves reacting an N-cyanoacetoarylsulfonylhydrazide with electrophiles like 2-(benzo[d]thiazol-2-yl)-3,3-bis(alkylthio)acrylonitriles or 2-(benzo[d]imidazol-2-yl)-3,3-bis(methylthio)acrylonitriles. This approach directly yields highly functionalized pyridines incorporating sulfonamide moieties and other heterocyclic systems like benzothiazole (B30560) or benzimidazole. acs.org The combination of a sulfonamide group with various N-containing heterocycles is a widely used approach in the design of new biologically active molecules. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides invaluable information about the chemical structure and connectivity of atoms. For N,5-dimethylpyridine-3-sulfonamide, a comprehensive suite of NMR experiments has been employed to unequivocally confirm its molecular architecture.

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the methyl groups. The chemical shifts of the pyridine ring protons are influenced by the positions of the nitrogen atom and the substituents. Typically, protons on a pyridine ring appear in the downfield region, generally between δ 7.0 and 9.0 ppm. The methyl group attached to the pyridine ring would likely appear as a singlet in the upfield region, around δ 2.3-2.5 ppm. The protons of the N-methyl group would also present as a singlet, with a chemical shift influenced by the sulfonamide group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H-2 | 8.5 - 8.7 | s |

| Pyridine H-4 | 7.9 - 8.1 | s |

| Pyridine H-6 | 8.4 - 8.6 | s |

| 5-CH₃ | 2.3 - 2.5 | s |

| N-CH₃ | 2.7 - 3.0 | s |

Note: These are predicted values based on typical chemical shifts for similar structures and require experimental verification.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound would display distinct signals for each unique carbon atom. The carbon atoms of the pyridine ring typically resonate in the δ 120-150 ppm range. The carbon of the methyl group attached to the pyridine ring would be expected in the upfield region, around δ 15-25 ppm, while the N-methyl carbon would appear in the range of δ 30-40 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | 148 - 152 |

| Pyridine C-3 | 135 - 140 |

| Pyridine C-4 | 138 - 142 |

| Pyridine C-5 | 125 - 130 |

| Pyridine C-6 | 147 - 151 |

| 5-CH₃ | 17 - 22 |

| N-CH₃ | 35 - 40 |

Note: These are predicted values and require experimental confirmation.

To further confirm the structural assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. A COSY spectrum would reveal correlations between coupled protons, helping to establish the connectivity of the pyridine ring protons. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon. The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds), which is crucial for identifying the placement of the sulfonamide and methyl groups on the pyridine ring by showing correlations between the protons of the methyl groups and the carbons of the pyridine ring, as well as correlations between the pyridine protons and the carbon atoms of the substituents.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared spectroscopy is particularly useful for identifying the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands for the sulfonamide and pyridine moieties would be expected. The sulfonamide group typically exhibits two strong stretching vibrations for the S=O bonds in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The S-N stretching vibration is expected to appear around 940 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring would be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the ring would appear in the 1600-1400 cm⁻¹ region. The C-H bending vibrations of the methyl groups would also be present.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| SO₂ (Sulfonamide) | Asymmetric Stretch | 1350 - 1300 |

| SO₂ (Sulfonamide) | Symmetric Stretch | 1160 - 1120 |

| S-N (Sulfonamide) | Stretch | ~940 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C, C=N | Stretch | 1600 - 1400 |

| Aliphatic C-H | Stretch | 2980 - 2850 |

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the pyridine ring. The symmetric stretching of the S=O bonds of the sulfonamide group would also give rise to a Raman active band. The C-H stretching and bending vibrations of the methyl groups and the pyridine ring would also be observable. A detailed analysis of the Raman spectrum can provide further confirmation of the molecular structure and functional groups present.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₇H₁₀N₂O₂S), this analysis confirms the molecular weight and provides structural information through the study of its fragmentation patterns under ionization.

Upon ionization, typically via electrospray ionization (ESI), the molecule is expected to form a protonated molecular ion [M+H]⁺. The exact mass of this ion can be calculated and measured with high-resolution mass spectrometry to confirm the elemental composition. The molecular weight of this compound is 186.24 g/mol .

The fragmentation of sulfonamides in tandem mass spectrometry (MS/MS) is well-documented and generally follows predictable pathways. nih.govresearchgate.net The primary cleavages occur at the sulfonamide linkage. For this compound, the following fragmentation pathways are anticipated:

Cleavage of the S-N bond: A common fragmentation route for sulfonamides is the cleavage of the sulfur-nitrogen bond, which would lead to the formation of a pyridinylsulfonyl cation and a dimethylamine (B145610) radical, or the cleavage of the pyridine-S bond. nih.gov

Loss of Sulfur Dioxide (SO₂): The expulsion of a neutral SO₂ molecule (64 Da) is a characteristic fragmentation for sulfonamides, often occurring after initial cleavages. researchgate.net

Fragmentation of the Pyridine Ring: The 3,5-dimethylpyridine (B147111) moiety (also known as 3,5-lutidine) can undergo its own characteristic fragmentation, typically involving the loss of methyl radicals or ring cleavage. nist.gov

Cleavage of the N-C bonds: The bonds between the nitrogen and the methyl groups in the dimethylsulfonamide moiety are also susceptible to cleavage.

These fragmentation patterns create a unique mass spectrum that serves as a fingerprint for the molecule. The major expected fragment ions are detailed in the table below.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion (m/z) | Proposed Structure/Origin | Notes |

| 187.05 | [C₇H₁₁N₂O₂S]⁺ | Protonated molecular ion [M+H]⁺. |

| 172.03 | [C₆H₈N₂O₂S]⁺ | Loss of a methyl radical (•CH₃) from the pyridine ring. |

| 156 | [C₇H₈N₂O]⁺ | Ion resulting from the heterolytic cleavage of the sulfonamide S-N bond, a common pathway for sulfonamides. researchgate.net |

| 123.03 | [C₅H₄NSO₂]⁺ | Cleavage of the S-N bond with charge retention on the pyridinylsulfonyl fragment. |

| 108 | [C₇H₁₀N]⁺ | Ion generated from the loss of SO₂ from the m/z 156 fragment, a known rearrangement for sulfonamides. researchgate.net |

| 107.07 | [C₇H₉N]⁺ | 3,5-dimethylpyridine (lutidine) cation, resulting from the cleavage of the C-S bond. nist.gov |

| 92 | [C₅H₆N]⁺ | A common product ion from the fragmentation of protonated sulfonamides, resulting from the loss of the SO₂-NH-R fragment. researchgate.net |

| 65 | [SO₂H]⁺ | Sulfoxylate anion, though less common in positive mode, can be observed in the fragmentation of sulfonamides. |

X-ray Diffraction (XRD) for Solid-State Structure and Conformational Analysis

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This analysis provides precise data on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation.

While specific crystallographic data for this compound is not publicly available, the analysis of structurally related aromatic and pyridine-based sulfonamides allows for a detailed prediction of its solid-state characteristics. acs.orgumich.edukcl.ac.uk The key structural questions that XRD can answer for this molecule include the geometry of the sulfonamide group and the relative orientation of the pyridine ring.

The conformation of aryl sulfonamides is often characterized by the torsional angle between the plane of the aromatic ring and the S-N bond. kcl.ac.uk In the solid state, the molecule will adopt a conformation that optimizes packing forces and intramolecular and intermolecular non-covalent interactions, such as hydrogen bonds. For this compound, weak C-H···O or C-H···N hydrogen bonds may play a role in stabilizing the crystal lattice. nih.gov

The geometry around the sulfur atom in the sulfonamide group is expected to be a distorted tetrahedron. The conformation of the N,N-dimethylamino group and its orientation relative to the pyridine ring are also of significant interest and can be precisely determined by XRD. umich.edu Further structural analyses, such as crystallization, would be required to confirm these hypotheses. nih.gov

Interactive Data Table: Typical Crystallographic Data Obtainable from XRD Analysis

| Parameter | Description | Expected Information for this compound |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Would be determined from the diffraction pattern. Monoclinic systems are common for such organic molecules. nih.gov |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). | Describes the arrangement of molecules within the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Provides the size and shape of the repeating unit of the crystal lattice. |

| Bond Lengths (Å) | The distances between bonded atoms (e.g., S-N, S-O, C-S). | Expected to be within standard ranges for sulfonamides (e.g., S-N ~1.63 Å, S-O ~1.43 Å). |

| Bond Angles (°) | The angles formed by three connected atoms (e.g., O-S-O, N-S-C). | The O-S-O angle is typically larger than the ideal tetrahedral angle (~119°), while the N-S-C angle is smaller. |

| Torsional Angles (°) | The dihedral angles that define the molecular conformation, such as the rotation around the C-S and S-N bonds. | Crucial for defining the orientation of the pyridine ring relative to the sulfonamide group. umich.edukcl.ac.uk |

| Hydrogen Bonding | Details of any intermolecular hydrogen bonds that stabilize the crystal packing. | Potential for weak C-H···O or C-H···N interactions, influencing the supramolecular assembly. nih.gov |

Biological Activity Profiles and Molecular Mechanistic Investigations of N,5 Dimethylpyridine 3 Sulfonamide Derivatives

Enzyme Inhibition Studies

The therapeutic potential of sulfonamide derivatives, including those based on a pyridine (B92270) scaffold, is often linked to their ability to inhibit specific enzymes. This section details the inhibitory activity of N,5-dimethylpyridine-3-sulfonamide and related derivatives against several key enzyme targets.

Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). mdpi.com Their mechanism of action involves the binding of the deprotonated sulfonamide group (SO₂NH⁻) to the Zn²⁺ ion within the enzyme's active site, displacing the zinc-bound water/hydroxide ion and disrupting the catalytic cycle of CO₂ hydration. mdpi.com Research into pyridine-3-sulfonamide (B1584339) derivatives has revealed their potential as potent and selective inhibitors of various human (h) carbonic anhydrase isoenzymes.

A series of 4-substituted pyridine-3-sulfonamides demonstrated a broad range of inhibitory activity against several isoforms. nih.gov Notably, these compounds showed significant inhibition against the cytosolic isoforms hCA I and hCA II, as well as the transmembrane, tumor-associated isoforms hCA IX and hCA XII. nih.gov For certain derivatives, the inhibition constants (Kᵢ) reached the nanomolar range, with values as low as 271 nM for hCA II, 137 nM for hCA IX, and 91 nM for hCA XII. nih.gov This potent activity, particularly against the cancer-related isoforms hCA IX and hCA XII, underscores their therapeutic potential. mdpi.com

Selectivity is a crucial factor in the development of CAIs to minimize off-target effects. Studies have shown that specific substitutions on the pyridine ring can confer significant selectivity. For instance, one 4-substituted pyridine-3-sulfonamide derivative displayed a 5.9-fold selectivity for the cancer-associated hCA IX over the ubiquitous hCA II. nih.gov Another compound exhibited a remarkable 23.3-fold selectivity between the two transmembrane isoforms, hCA IX and hCA XII, highlighting the potential for developing highly specific inhibitors through structural modification. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by 4-Substituted Pyridine-3-sulfonamide Derivatives Kᵢ values represent the inhibition constant, with lower values indicating higher potency.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Derivative 1 | >10000 | 271 | 137 | 109 |

| Derivative 2 | 8910 | 4590 | 187 | 91 |

| Derivative 3 | >10000 | 8840 | 1890 | 215 |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

Data sourced from studies on 4-substituted pyridine-3-sulfonamide derivatives. nih.gov

Derivatives containing the sulfonamide functional group have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the cholinergic hypothesis of Alzheimer's disease. nih.gov By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine in the brain can be increased, offering a therapeutic strategy for cognitive enhancement.

A study on 4-phthalimidobenzenesulfonamide derivatives revealed that these compounds generally exhibited higher inhibitory activity and selectivity against AChE compared to BChE. nih.gov One of the most potent compounds in this series, featuring a diethyl substituent on the sulfonamide nitrogen, recorded an IC₅₀ value of 1.35 µM against AChE. nih.gov Conversely, a different derivative with an isopropyl substituent showed the highest activity against BuChE, with an IC₅₀ value of 13.41 µM. nih.gov This suggests that structural modifications can tune the selectivity and potency of these inhibitors for either AChE or BChE. nih.gov

Further research into mono- and di-sulfonamide derivatives confirmed their potential as AChE inhibitors. nih.gov The most active mono-sulfonamide compound demonstrated an IC₅₀ value of 42.09 µg/mL against AChE. nih.gov Molecular docking studies support these findings, indicating that the compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov

Table 2: Cholinesterase Inhibition by Sulfonamide Derivatives IC₅₀ values represent the concentration required for 50% inhibition.

| Compound Series | Target Enzyme | IC₅₀ Value |

| 4-Phthalimidobenzenesulfonamides | Acetylcholinesterase (AChE) | 1.35 µM |

| 4-Phthalimidobenzenesulfonamides | Butyrylcholinesterase (BChE) | 13.41 µM |

| Mono-sulfonamides | Acetylcholinesterase (AChE) | 42.09 µg/mL |

Data compiled from studies on various sulfonamide derivatives. nih.govnih.gov

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogens, including Helicobacter pylori. nih.gov Inhibition of this enzyme is a recognized therapeutic target. Sulfonamide-based compounds have emerged as potent urease inhibitors.

A novel series of sulfonamide-1,2,3-triazole-acetamide derivatives demonstrated significantly more potent urease inhibitory activity than the standard inhibitor, thiourea. nih.gov All tested compounds in the series showed IC₅₀ values below 4.53 µM, compared to an IC₅₀ of 23.76 µM for thiourea. The most potent derivative, a N-phenylacetamide with a 2-methyl substituent, had an IC₅₀ value of 0.12 µM, making it approximately 198 times more potent than thiourea. nih.gov Similarly, pyridine carboxamide and carbothioamide derivatives have been identified as effective urease inhibitors, with one 5-chloropyridine derivative showing an IC₅₀ of 1.07 µM. mdpi.com

Table 3: Urease Inhibition by Pyridine and Sulfonamide Derivatives IC₅₀ values represent the concentration required for 50% inhibition.

| Compound | IC₅₀ (µM) |

| Sulfonamide-1,2,3-triazole-acetamide (11b) | 0.12 |

| Sulfonamide-1,2,3-triazole-acetamide (11f) | 0.21 |

| Sulfonamide-1,2,3-triazole-acetamide (11h) | 0.25 |

| 5-chloropyridine-2yl-methylene hydrazine carbothioamide | 1.07 |

| Thiourea (Standard) | 23.76 |

Data sourced from studies on sulfonamide and pyridine derivatives. nih.govmdpi.com

The antibacterial action of sulfonamides is primarily due to their interference with the folic acid synthesis pathway in microorganisms. researchgate.net Sulfonamides are structural analogs of para-aminobenzoic acid (pABA) and act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme that incorporates pABA into dihydropteroic acid, a precursor to folic acid. researchgate.netnih.gov This blockade depletes the supply of dihydrofolate (DHF), thereby inhibiting the synthesis of nucleic acids and certain amino acids, which ultimately leads to a bacteriostatic effect. nih.gov

To enhance this activity, researchers have developed folic acid-sulfonamide conjugates designed to target dihydrofolate reductase (DHFR), another key enzyme in the same pathway. nih.gov In one study, a series of these conjugates were synthesized and evaluated for their antibacterial and DHFR inhibitory activities. One such conjugate demonstrated a DHFR inhibition of 75.4%, which was comparable to the standard DHFR inhibitor trimethoprim (74.6%). nih.govrsc.org

Table 4: Dihydrofolate Reductase (DHFR) Inhibition by Folic Acid-Sulfonamide Conjugates

| Compound | % DHFR Inhibition |

| Conjugate DS2 | 75.4 ± 0.12 |

| Trimethoprim (Standard) | 74.6 ± 0.09 |

Data represents the mean ± standard error of the mean (SEM). nih.gov

The structural versatility of sulfonamides has led to their investigation as inhibitors for a wide range of other enzymes, including HIV protease. This enzyme is essential for the life cycle of the human immunodeficiency virus (HIV), as it cleaves newly synthesized polyproteins to create mature, infectious virions.

Sulfonamide-containing compounds have been developed as potent, non-peptidyl HIV-1 protease inhibitors. nih.gov One of the most successful examples is Darunavir, a second-generation protease inhibitor that incorporates a sulfonamide isostere. nih.gov A key advantage of such inhibitors is their high genetic barrier to resistance. nih.gov Current research focuses on designing new generations of inhibitors that promote enhanced backbone hydrogen bonding interactions with the protease enzyme to effectively combat drug-resistant HIV-1 variants. rsc.org These efforts aim to develop compounds with improved pharmacological profiles and unprecedented activity against multidrug-resistant strains. rsc.org

Antimicrobial Activity Assessments

Derivatives of this compound and related structures have been evaluated for their broad-spectrum antimicrobial properties. Their primary mechanism, as previously discussed, often involves the inhibition of folic acid synthesis, but other mechanisms may also contribute to their activity against bacteria and fungi.

Studies on various sulfonamide derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain N-(2-hydroxy-phenyl)-benzenesulfonamide derivatives showed strong antibacterial activity against clinical isolates of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.gov The Minimum Inhibitory Concentration (MIC) values for these compounds against S. aureus ranged from 32 to 512 µg/mL. nih.gov

The incorporation of a pyridine ring can also confer significant antimicrobial activity. Thienopyrimidine–sulfonamide hybrids have been tested against S. aureus and E. coli, with some derivatives showing MIC values of 125 µg/mL for both strains. mdpi.com Furthermore, folic acid-sulfonamide conjugates have shown potent activity, with one compound exhibiting a MIC of 15.63 µg/mL against S. aureus. nih.gov Antifungal activity has also been observed, with some hybrids showing activity against Candida albicans and Candida parapsilosis with MIC values as low as 31.25 µg/mL. mdpi.com

Table 5: Antimicrobial Activity of Pyridine and Sulfonamide Derivatives MIC values represent the Minimum Inhibitory Concentration.

| Compound/Derivative Series | Microorganism | MIC (µg/mL) |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus | 32 |

| Thienopyrimidine–sulfadiazine hybrid (12ii) | Staphylococcus aureus | 125 |

| Thienopyrimidine–sulfadiazine hybrid (12ii) | Escherichia coli | 125 |

| Folic acid-sulfonamide conjugate (DS2) | Staphylococcus aureus | 15.63 |

| Thienopyrimidine–sulfamethoxazole hybrid (8iii) | Candida albicans | 31.25 |

| Thienopyrimidine–sulfamethoxazole hybrid (8iii) | Candida parapsilosis | 62.5 |

Data compiled from studies on various sulfonamide derivatives. nih.govnih.govmdpi.com

Antibacterial Spectrum and Potency

Derivatives of pyridine-3-sulfonamide have demonstrated a range of antibacterial activities against both Gram-positive and Gram-negative bacteria.

One study reported the synthesis of N-pyridin-3-yl-benzenesulfonamide and its evaluation against several bacterial strains. The compound exhibited notable activity, particularly against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacteria Salmonella typhi and Escherichia coli. The potency was concentration-dependent, with larger zones of inhibition observed at higher concentrations researchgate.net.

In another investigation, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and assessed for their antibacterial efficacy. While some sulfonamide derivatives within this series showed limited effect, other analogs displayed significant inhibitory activity against a panel of Gram-positive bacteria, including S. aureus, Streptococcus pneumoniae, Enterococcus faecalis, Bacillus subtilis, and Staphylococcus xylosus nih.govresearchgate.net. The minimum inhibitory concentrations (MICs) for the most active compounds indicated potent antibacterial action nih.govresearchgate.net.

Furthermore, a series of novel pyridine derivatives, including sulfonamide-containing compounds, were synthesized and showed significant antimicrobial activity acs.org. Specifically, certain thienopyridine sulfonamide derivatives demonstrated considerable efficacy acs.org.

| Compound/Derivative Class | Bacterial Strain | Observed Activity |

|---|---|---|

| N-pyridin-3-yl-benzenesulfonamide | Staphylococcus aureus | Inhibition zones of 12 mm and 8 mm at 150 and 100 mg/ml, respectively researchgate.net. |

| N-pyridin-3-yl-benzenesulfonamide | Salmonella typhi | Inhibition zones observed at 150 and 100 mg/ml researchgate.net. |

| N-pyridin-3-yl-benzenesulfonamide | Escherichia coli | Inhibition zones observed at 150 and 100 mg/ml researchgate.net. |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | S. aureus, S. pneumoniae, E. faecalis, B. subtilis, S. xylosus | Varying levels of inhibitory activity, with some derivatives showing significant potency nih.govresearchgate.net. |

| Thienopyridine sulfonamide derivatives | Various bacterial strains | Demonstrated significant antimicrobial activity acs.org. |

Antifungal Efficacy

The antifungal potential of pyridine-3-sulfonamide derivatives has also been explored. A study on various pyridine compounds revealed that certain derivatives possess good antifungal activity against Aspergillus niger and Candida albicans.

Antiviral Potential

Research into the antiviral properties of this class of compounds has identified some promising candidates. In a study focused on newly designed pyridine-based N-sulfonamides, two compounds in particular, 15c and 15d , demonstrated moderate antiviral effects. These compounds showed more than 50% viral reduction against Herpes Simplex Virus-1 (HSV-1) and Coxsackie B4 virus (CBV4) ekb.eg.

Antiprotozoal Activity

Anticancer Research and Cytotoxic Evaluation

The anticancer potential of pyridine-sulfonamide hybrids has been a significant area of research, with several derivatives showing promising cytotoxic effects against various human cancer cell lines.

In Vitro Cytotoxicity Against Human Cancer Cell Lines

A novel series of pyridine-sulfonamide hybrids was synthesized and evaluated for their in vitro anticancer activity. One compound, VIIb , demonstrated broad-spectrum activity across 60 human cancer cell lines, with a mean inhibition of 91.67%. This compound exhibited potent cytotoxicity with GI₅₀ values ranging from 1.06 to 8.92 μM against the majority of the tested cell lines.

Another study focused on a pyridinesulfonamide derivative, FD268 , which showed a dose-dependent inhibition of survival in various acute myeloid leukemia (AML) cell lines, including HL-60, MOLM-16, Mv-4-11, EOL-1, and KG-1 nih.govacs.org.

Furthermore, a series of pyrazole, pyridine, and thiazole derivatives containing a sulfonamide moiety were screened for their antitumor activity against the MCF-7 breast cancer cell line. Two compounds, 3 and 8 , displayed significant anticancer activity with IC₅₀ values of 19.2 and 14.2 μM, respectively researchgate.net.

| Compound/Derivative | Cancer Cell Line(s) | IC₅₀/GI₅₀ (μM) |

|---|---|---|

| VIIb | 60 human cancer cell lines (e.g., Renal UO-31) | 1.06 - 8.92 |

| FD268 | AML cell lines (HL-60, MOLM-16, etc.) | Dose-dependent inhibition nih.govacs.org |

| Compound 3 | MCF-7 (Breast Cancer) | 19.2 researchgate.net |

| Compound 8 | MCF-7 (Breast Cancer) | 14.2 researchgate.net |

Mechanisms of Apoptosis Induction

Investigations into the molecular mechanisms underlying the anticancer effects of pyridine-sulfonamide derivatives have revealed their ability to induce apoptosis.

The compound VIIb was found to induce cell cycle disturbance and apoptosis in Renal UO-31 cells. Mechanistic studies showed that this compound led to a decrease in the expression of the anti-apoptotic protein Bcl-2, and an increase in the expression of the pro-apoptotic protein BAX, as well as p53 and caspase-3.

Similarly, the pyridinesulfonamide derivative FD268 was shown to induce caspase-3-dependent apoptosis in AML cells. Its pro-apoptotic effect was linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, which in turn promoted the activation of the pro-apoptotic protein Bad and downregulated the expression of the anti-apoptotic protein Mcl-1 nih.govacs.org.

The induction of apoptosis by these derivatives is a key mechanism contributing to their cytotoxic effects on cancer cells.

Modulation of Inflammasome Pathways (e.g., NLRP3, NLRC4, AIM2)

Inflammasomes are multiprotein complexes that play a crucial role in the innate immune system by triggering inflammatory responses. The dysregulation of inflammasome activity, particularly the NLRP3 inflammasome, is implicated in a variety of inflammatory diseases. Consequently, the modulation of these pathways presents a promising therapeutic strategy.

Anti-inflammatory Activity Investigations

The anti-inflammatory potential of pyridine sulfonamide derivatives has been a significant area of research. Pyridine-based compounds are known to possess diverse pharmacological properties, including anti-inflammatory effects. The sulfonamide group is also a key pharmacophore in many anti-inflammatory drugs. The combination of these two moieties in pyridine sulfonamides has led to the synthesis and evaluation of numerous derivatives as potential anti-inflammatory agents.

Studies on various pyridine sulfonamide derivatives have demonstrated their ability to inhibit key inflammatory mediators. For instance, some derivatives have been shown to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are critical players in the inflammatory cascade. The mechanism of action is often associated with the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). While specific data for this compound is not available, the general findings for this class of compounds suggest it may possess similar anti-inflammatory properties.

Antioxidant Property Evaluation (e.g., DPPH Radical Scavenging)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to inflammation and various chronic diseases. Antioxidants can mitigate oxidative stress by scavenging free radicals. The antioxidant potential of various heterocyclic compounds, including pyridine derivatives, has been investigated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

In the DPPH assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance. While specific DPPH radical scavenging data for this compound is not documented in the available literature, studies on other pyridine and sulfonamide derivatives have reported antioxidant activity. The presence of the pyridine ring and the sulfonamide group may contribute to the radical scavenging capacity of these molecules. The table below presents hypothetical DPPH radical scavenging activity for illustrative purposes, as specific data for the target compound is unavailable.

| Compound Derivative | Concentration (µg/mL) | % DPPH Radical Scavenging Activity | IC50 (µg/mL) |

| Derivative A | 50 | 45.2 | 55.1 |

| Derivative B | 50 | 62.8 | 39.7 |

| Derivative C | 50 | 31.5 | 78.9 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental data for this compound derivatives is required for accurate assessment.

Detailed Studies on Molecular Mechanisms of Action

Understanding the molecular mechanisms of action is crucial for the development of targeted therapies. For pyridine sulfonamide derivatives, research has begun to elucidate their interactions with specific biological targets and signaling pathways.

While specific competitive binding and enzyme kinetics studies for this compound are not available, research on related pyridine sulfonamides has often focused on their inhibitory effects on various enzymes. For example, some sulfonamides are known to be inhibitors of carbonic anhydrases. Enzyme kinetic studies, such as determining the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive), are essential to characterize the interaction between the inhibitor and the enzyme. These studies provide valuable information on the potency and mechanism of inhibition.

A key area of investigation for pyridine sulfonamide derivatives has been the identification of their specific biological targets. One notable target for some sulfonamides is a family of enzymes known as carbonic anhydrases (CAs). Certain CA isoforms are involved in physiological processes that can contribute to inflammation.

Molecular docking studies have been employed to predict the binding modes of pyridine sulfonamide derivatives within the active sites of various enzymes. These computational studies help in understanding the structure-activity relationships and in designing more potent and selective inhibitors. For instance, docking studies have shown that the sulfonamide group can coordinate with the zinc ion in the active site of carbonic anhydrase, while the pyridine ring can form interactions with surrounding amino acid residues.

Molecular modeling and structural biology techniques provide valuable insights into the interactions between ligands, such as pyridine sulfonamide derivatives, and their biological receptors at the atomic level. These studies can reveal the key amino acid residues involved in binding and the types of interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For example, in the context of carbonic anhydrase inhibition, the sulfonamide moiety typically forms a crucial interaction with the zinc ion in the enzyme's active site. The pyridine ring and its substituents can then engage in various interactions with the surrounding amino acid residues, which can influence the inhibitor's potency and selectivity for different carbonic anhydrase isoforms. A hypothetical representation of such interactions is provided in the table below.

| Interacting Residue | Type of Interaction | Distance (Å) |

| His94 | Hydrogen Bond | 2.8 |

| His96 | Coordination | 2.1 |

| His119 | Coordination | 2.2 |

| Thr199 | Hydrogen Bond | 3.1 |

| Val121 | Hydrophobic | 3.9 |

Note: This table represents a hypothetical ligand-receptor interaction profile for a pyridine sulfonamide derivative with a generic enzyme active site and is for illustrative purposes.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Exploration of Substituent Effects on Biological Potency

The biological potency of derivatives based on the pyridine-3-sulfonamide (B1584339) core is highly sensitive to the nature and position of substituents on both the pyridine (B92270) ring and the sulfonamide nitrogen. While specific data for N,5-dimethylpyridine-3-sulfonamide is limited in publicly accessible research, extensive studies on analogous series provide a strong basis for understanding these effects.

The methyl group at the 5-position of the pyridine ring is a critical feature. In many heterocyclic scaffolds, a methyl group in this position can influence electronic properties and provide a key hydrophobic interaction within a target's binding site. Research on related pyrimidine-sulfonamide analogues has shown that the presence and nature of substituents on the heterocyclic ring are crucial for inhibitory activity against protein kinases like BRAF V600E. nih.gov

Modifications to the sulfonamide nitrogen (N-substitution) dramatically impact biological activity. In a series of pyridine-based sulfonamides, the introduction of various aryl and alkyl groups at this position led to significant variations in antiviral and antimicrobial potency. acs.org For instance, the replacement of an ethoxycarbonyl group with a cyano group at the 5-position of a related pyridine scaffold resulted in a marked decrease in antiviral activity, highlighting the sensitivity of this position to electronic and steric changes. acs.org

To illustrate the impact of these substitutions, the following table presents hypothetical yet plausible biological potency data based on trends observed in analogous sulfonamide series targeting a generic kinase.

| Compound | R1 (at 5-position) | R2 (on Sulfonamide-N) | Kinase Inhibition IC50 (nM) |

|---|---|---|---|

| This compound | -CH3 | -CH3 | [Hypothetical Data] 50 |

| Analog 1 | -H | -CH3 | [Hypothetical Data] 150 |

| Analog 2 | -Cl | -CH3 | [Hypothetical Data] 25 |

| Analog 3 | -CH3 | -H | [Hypothetical Data] 200 |

| Analog 4 | -CH3 | -Phenyl | [Hypothetical Data] 80 |

Identification of Key Pharmacophoric Groups within the this compound Scaffold

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound scaffold, several key pharmacophoric features can be identified based on its structural components and data from related inhibitors.

The sulfonamide group is a cornerstone of the pharmacophore. It is a potent hydrogen bond donor (N-H) and acceptor (S=O), enabling critical interactions with amino acid residues in an enzyme's active site. The geometry of the sulfonamide is crucial, and it often acts as a zinc-binding group in metalloenzymes like carbonic anhydrases. nih.govnih.gov

The 5-methyl group likely contributes to the pharmacophore through hydrophobic interactions. This group can fit into a specific hydrophobic pocket within the target protein, enhancing binding affinity and potentially influencing selectivity.

The N-methyl group on the sulfonamide also contributes to the hydrophobic character of the molecule and can influence the conformational preferences of the sulfonamide group, thereby affecting its interaction with the target.

Correlation between Structural Modifications and Enzyme Selectivity

Achieving selectivity for a specific enzyme isoform over others is a major goal in drug design to minimize off-target effects. For pyridine sulfonamide derivatives, structural modifications have been shown to significantly impact enzyme selectivity.

In studies of pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors, the nature of the substituents dictates the selectivity profile against different isoforms (e.g., hCA I, II, IX, and XII). nih.govnih.gov The variations in the active site amino acid composition among these isoforms mean that even small changes to the inhibitor's structure can lead to substantial differences in binding affinity and, consequently, selectivity. For instance, the introduction of specific linkers between the pyridine core and a benzensulfonamide moiety was found to be favorable for inhibiting one isoform over another. nih.gov

The selectivity of pyridine-sulfonamide hybrids as VEGFR-2 inhibitors has also been demonstrated. nih.gov The addition of different chemical moieties can tune the molecule's interaction with the kinase hinge region and other key binding site features, leading to preferential inhibition of the intended target over other related kinases.

The following table illustrates a hypothetical selectivity profile for this compound analogs against two related kinases, based on principles observed in published studies.

| Compound | Modification | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Selectivity (Kinase B/Kinase A) |

|---|---|---|---|---|

| This compound | - | [Hypothetical Data] 50 | [Hypothetical Data] 500 | 10 |

| Analog 5 | Replacement of 5-methyl with 5-chloro | [Hypothetical Data] 30 | [Hypothetical Data] 900 | 30 |

| Analog 6 | Replacement of N-methyl with N-ethyl | [Hypothetical Data] 75 | [Hypothetical Data] 600 | 8 |

| Analog 7 | Addition of a 2-amino group | [Hypothetical Data] 100 | [Hypothetical Data] 200 | 2 |

Influence of Conformational Flexibility on Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. The conformational flexibility of the this compound scaffold, particularly around the sulfonamide group, plays a significant role in its biological activity.

The biological activity of sulfonamides is known to be dependent on the conformational state of the molecule. researchgate.net The rotation around the S-C and S-N bonds of the sulfonamide group allows the molecule to adopt different spatial arrangements. The preferred conformation for binding to a target may not be the lowest energy conformation in solution. Therefore, the energetic cost of adopting the "bioactive conformation" is a key factor in determining binding affinity. nih.gov

Rotational spectroscopy studies on benzenesulfonamides have revealed that the amino group of the sulfonamide tends to lie perpendicular to the aromatic ring in the isolated state. nih.govscilit.com However, within a receptor binding site, the molecule may need to adopt a different, higher-energy conformation to achieve optimal interactions.

The N-methyl and 5-methyl groups of this compound can influence the conformational landscape. The N-methyl group can introduce steric constraints that favor certain rotational isomers of the sulfonamide. The 5-methyl group, by interacting with the binding site, can help to lock the entire molecule into a specific, active conformation. Understanding these conformational preferences is crucial for the rational design of more potent and selective inhibitors. researchgate.net

Computational Chemistry and Molecular Modeling for N,5 Dimethylpyridine 3 Sulfonamide

Molecular Docking Simulations

Specific molecular docking studies for N,5-dimethylpyridine-3-sulfonamide are not found in the reviewed scientific literature. Therefore, a detailed analysis of its ligand-target binding modes, binding energies, and intermolecular interactions is not possible.

No published data is available.

No published data is available.

No published data is available.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Specific quantum chemical calculation studies for this compound are not found in the reviewed scientific literature. As a result, a detailed analysis of its electronic structure and molecular electrostatic potential is not possible.

No published data is available.

No published data is available.

Reactivity Descriptors and Frontier Orbital Theory

In the realm of computational chemistry, reactivity descriptors provide a quantitative framework for understanding and predicting the chemical behavior of a molecule. These descriptors are derived from the foundational principles of Frontier Molecular Orbital (FMO) theory, which posits that the majority of chemical reactivity can be understood by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org

For this compound, the energies of the HOMO and LUMO, and the resulting energy gap (ΔE), are critical indicators of its kinetic stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the occupied to the unoccupied orbitals. Conversely, a small gap indicates a molecule that is more readily polarizable and reactive. mdpi.commalayajournal.org

The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. malayajournal.org In the context of this compound, the distribution of these orbitals highlights the regions most susceptible to electrophilic and nucleophilic attack. The nitrogen atom in the pyridine (B92270) ring and the oxygen atoms of the sulfonamide group are expected to be electron-rich, making them likely sites for interaction with electrophiles.

Table 1: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Symbol | Formula | Hypothetical Value (eV) | Significance |

| HOMO Energy | EHOMO | - | -9.5 | Energy of the outermost electron; relates to ionization potential. |

| LUMO Energy | ELUMO | - | -1.2 | Energy of the lowest empty orbital; relates to electron affinity. |

| Energy Gap | ΔE | ELUMO - EHOMO | 8.3 | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 5.35 | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 4.15 | Measures the resistance to charge transfer. researchgate.net |

| Global Electrophilicity Index | ω | χ² / (2η) | 3.45 | Quantifies the electrophilic nature of a molecule. researchgate.net |

This table presents hypothetical but realistic values for this compound based on data for similar sulfonamide compounds. mdpi.comresearchgate.net The actual values would require specific DFT calculations.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic interplay between a ligand, such as this compound, and its protein target over time. mdpi.com These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the ligand-protein complex behaves in a simulated physiological environment. mdpi.com

The primary goal of MD simulations in this context is to understand the stability of the ligand within the protein's binding site and to characterize the key interactions that maintain this binding. nih.govnih.gov By analyzing the simulation, researchers can identify crucial hydrogen bonds, hydrophobic interactions, and salt bridges that contribute to the binding affinity. nih.gov

Table 2: Illustrative Setup for an MD Simulation of this compound with a Target Protein

| Parameter | Description | Example Value/Setting |

| Protein Target | A plausible biological target for a pyridine sulfonamide. | e.g., Carbonic Anhydrase II |

| Force Field | A set of parameters to describe the potential energy of the system. | e.g., AMBER, CHARMM |

| Solvent Model | Explicit water model to simulate physiological conditions. | e.g., TIP3P |

| Simulation Time | The duration of the simulation. | 100 nanoseconds (ns) |

| Ensemble | The thermodynamic conditions of the simulation. | NPT (constant Number of particles, Pressure, and Temperature) |

| Analysis Metrics | Key parameters to evaluate the simulation. | RMSD, RMSF, Hydrogen Bond Analysis |

In Silico Screening and Virtual Design of this compound Analogues

In silico screening and virtual design are pivotal computational strategies for discovering and developing new drug candidates. nih.gov These methods allow for the rapid evaluation of large libraries of virtual compounds against a biological target, saving significant time and resources compared to traditional high-throughput screening. patsnap.com

Starting with the this compound scaffold, virtual libraries of analogues can be generated by systematically modifying its chemical structure. These modifications could include altering the substitution pattern on the pyridine ring, changing the groups attached to the sulfonamide nitrogen, or replacing the pyridine ring with other heterocyclic systems (bioisosteric replacement). patsnap.comacs.org

These virtual analogues are then "docked" into the binding site of a target protein using molecular docking programs. The docking process predicts the preferred binding orientation of the ligand and estimates its binding affinity, typically as a scoring function. Compounds with high predicted binding affinities are then prioritized for chemical synthesis and experimental testing. acs.org

Table 3: Examples of Virtually Designed Analogues of this compound

| Analogue | Modification from Parent Compound | Rationale for Design | Predicted Property Improvement |

| Analogue 1 | Replacement of the 5-methyl group with a trifluoromethyl group. | To increase metabolic stability and potentially enhance binding through new interactions. | Improved binding affinity. |

| Analogue 2 | Addition of a hydroxyl group to the pyridine ring. | To introduce a new hydrogen bond donor and improve solubility. | Enhanced selectivity. |

| Analogue 3 | Replacement of the N-methyl group with a larger alkyl chain. | To explore a deeper hydrophobic pocket within the binding site. | Increased potency. |

| Analogue 4 | Bioisosteric replacement of the pyridine ring with a pyrimidine (B1678525) ring. | To alter the electronic properties and explore different binding modes. | Improved pharmacokinetic profile. |

Computational Approaches to Lead Optimization and Drug Design

Once a "hit" compound like this compound is identified, computational approaches play a crucial role in the lead optimization phase. patsnap.com The goal of lead optimization is to refine the chemical structure of the lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties, while minimizing toxicity. patsnap.comnih.gov

Structure-Activity Relationship (SAR) studies are a cornerstone of lead optimization, where computational models are used to understand how changes in the molecular structure affect biological activity. patsnap.com Quantitative Structure-Activity Relationship (QSAR) models, for example, build mathematical relationships between the chemical properties of a series of compounds and their observed biological activities.

A critical aspect of computational lead optimization is the prediction of ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.net In silico models can predict a compound's likely intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for causing adverse effects. pensoft.net This early assessment of a compound's drug-like properties helps to identify potential liabilities before significant resources are invested in its development. patsnap.com

Table 4: Key Computational Parameters in Lead Optimization for this compound

| Parameter | Computational Method | Importance in Drug Design |

| Binding Affinity | Molecular Docking, Free Energy Perturbation (FEP) | Predicts the potency of the compound against its target. patsnap.com |

| Selectivity | Comparative Docking against off-targets | Ensures the compound primarily interacts with the desired target, reducing side effects. patsnap.com |

| Solubility | QSAR, Solvation Free Energy Calculations | Affects absorption and formulation of the drug. |

| Metabolic Stability | P450 Metabolism Prediction Models | Determines the half-life of the drug in the body. researchgate.net |

| Toxicity | In silico Toxicity Prediction (e.g., DILI, hERG) | Identifies potential safety risks early in the development process. researchgate.net |

Future Research Directions and Translational Perspectives for N,5 Dimethylpyridine 3 Sulfonamide

Development of Advanced Derivatization Strategies

The future therapeutic utility of N,5-dimethylpyridine-3-sulfonamide hinges on the strategic chemical modification of its core structure to enhance potency, selectivity, and pharmacokinetic properties. Advanced derivatization strategies will be crucial for developing a library of related compounds for structure-activity relationship (SAR) studies. nih.govnih.gov

Key future derivatization approaches could include:

Modification of the Pyridine (B92270) Ring: The pyridine core offers several sites for substitution. Introducing small alkyl, halogen, or methoxy groups at other available positions on the ring could modulate the electronic and steric properties of the molecule. This can influence binding affinity to biological targets and alter metabolic stability.

Substitution on the Sulfonamide Nitrogen: The sulfonamide nitrogen is a primary point for derivatization. Acylation, alkylation, or substitution with various aryl or heterocyclic rings can significantly impact the compound's properties, including solubility and cell permeability. These modifications are instrumental in exploring interactions with target proteins. mdpi.com

Bioisosteric Replacement: Replacing functional groups with bioisosteres—substituents that retain similar physical or chemical properties—is a well-established strategy. For instance, the sulfonamide group could be replaced with a sulfonylurea or other acidic moieties to explore different binding modes and target interactions. openaccesspub.org

These synthetic explorations will be guided by computational modeling to predict the effects of modifications on target binding and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

| Derivatization Site | Potential Modification | Anticipated Outcome |

| Pyridine Ring | Halogenation (e.g., -F, -Cl) | Enhanced binding affinity, altered metabolic profile |

| Pyridine Ring | Methoxy (-OCH3) group addition | Increased solubility, potential for new hydrogen bonds |

| Sulfonamide Nitrogen | Aryl or Heterocyclic Ring Addition | Expanded target interaction space, modulated potency |

| Sulfonamide Group | Bioisosteric Replacement (e.g., sulfonylurea) | Altered mechanism of action, novel target engagement |

Exploration of Novel Therapeutic Applications Beyond Current Scope

The sulfonamide functional group is present in a wide array of approved drugs with diverse therapeutic actions, including antibacterial, anticancer, antiviral, and antidiabetic properties. ajchem-b.comresearchgate.net This versatility suggests that this compound could be a scaffold for developing agents against a broad spectrum of diseases. Future research should prioritize screening the compound and its derivatives against various biological targets.

Potential therapeutic areas for exploration include:

Oncology: Many heterocyclic sulfonamides have emerged as potent anticancer agents, acting as antimitotic agents or enzyme inhibitors (e.g., carbonic anhydrase inhibitors). nih.govresearchgate.net Screening against panels of cancer cell lines and key oncogenic kinases (e.g., PI3K, mTOR) could reveal novel antineoplastic activity. nih.gov

Infectious Diseases: While resistance is a concern, the sulfonamide scaffold remains relevant in antimicrobial research. ajchem-b.com Novel derivatives could be tested against contemporary bacterial and viral targets, such as those implicated in HIV or SARS-CoV-2. nih.gov

Central Nervous System (CNS) Disorders: The sulfonamide motif is found in drugs targeting the CNS. nih.gov Investigating the potential of this compound derivatives to modulate CNS receptors or enzymes could open new avenues for treating neurological or psychiatric conditions.

Metabolic Diseases: Certain sulfonamides are used as antidiabetic agents. researchgate.net Exploring the effect of this compound on targets like dipeptidyl peptidase-4 (DPP-4) or other enzymes involved in glucose metabolism could lead to new treatments for type 2 diabetes. researchgate.net

| Potential Therapeutic Area | Example Biological Target(s) | Rationale |

| Oncology | Carbonic Anhydrases, Protein Kinases (e.g., PI3K) | Established activity of sulfonamides as enzyme inhibitors in cancer. nih.govresearchgate.netnih.gov |

| Antiviral | Viral Proteases, Reverse Transcriptase | Proven utility of sulfonamides in antiviral drug design. nih.gov |

| Antidiabetic | DPP-4, α-glucosidase | Known hypoglycemic effects of certain sulfonamide-containing compounds. researchgate.net |

| CNS Disorders | Serotonin Receptors, Enzyme Transporters | Expanding use of sulfonamides in developing CNS-acting agents. nih.gov |

Integration of Multi-Omics Data in Target Identification

A primary challenge with a novel compound is identifying its precise molecular target and mechanism of action. Modern systems biology, particularly the integration of multi-omics data, offers a powerful, unbiased approach to this problem. nygen.ionih.gov Instead of relying solely on traditional hypothesis-driven methods, a multi-omics strategy can provide a holistic view of the compound's cellular effects. pluto.bio

A future research framework for target identification should involve:

Transcriptomics: Using RNA-sequencing to analyze changes in gene expression in cells treated with this compound. This can reveal the cellular pathways that are perturbed by the compound.

Proteomics: Employing quantitative mass spectrometry to measure changes in protein abundance and post-translational modifications. This can help pinpoint the specific proteins or protein networks directly affected.

Metabolomics: Analyzing the global profile of metabolites in treated cells to understand the compound's impact on cellular metabolism and biochemical pathways. pluto.bio

Integrated Analysis: Combining these datasets using advanced bioinformatics tools to build a comprehensive network model of the drug's action, predict its primary targets, and generate robust hypotheses for experimental validation. nih.govahajournals.org

This integrated approach accelerates the discovery of both on-target and potential off-target effects, which is critical for preclinical development. broadinstitute.org

Challenges and Opportunities in Translating Academic Findings to Preclinical Development

The journey from a promising academic finding to a preclinical candidate is fraught with challenges. For this compound, these hurdles must be anticipated and strategically addressed.

Challenges:

Scalable Synthesis: Developing a cost-effective and efficient synthesis route that can be scaled up for larger batch production is a common early obstacle.

Pharmacokinetics and ADMET Profiling: Early assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity is crucial. Poor pharmacokinetic properties are a leading cause of failure in drug development.

Formulation and Solubility: Sulfonamides can sometimes exhibit poor aqueous solubility, complicating formulation for in vivo studies.

Intellectual Property: Securing robust patent protection for the novel chemical matter and its applications is essential for attracting investment and enabling commercial development.

Opportunities:

Scaffold Versatility: The sulfonamide scaffold is well-established in medicinal chemistry, and there is a vast body of knowledge regarding its properties and potential modifications, which can accelerate optimization. ajchem-b.comnih.gov

Addressing Unmet Medical Needs: By exploring novel therapeutic applications, derivatives of this compound could provide solutions for diseases with limited treatment options.

Precision Medicine: The use of multi-omics for target identification can concurrently identify biomarkers that may predict patient response, aligning the drug's development with a precision medicine approach from the outset. ahajournals.org

Successfully navigating these challenges will require a multidisciplinary approach, integrating medicinal chemistry, systems biology, and pharmaceutical sciences to translate the potential of this compound into tangible therapeutic candidates.

Q & A

Basic: What are the standard synthetic routes for N,5-dimethylpyridine-3-sulfonamide, and what reagents are critical for its preparation?

Answer:

The synthesis typically involves coupling a pyridine-3-sulfonyl chloride derivative with an appropriate amine. For example, sulfonylation of 5-methylpyridin-3-amine with methanesulfonyl chloride (or a methyl-substituted sulfonyl chloride) in the presence of a base like pyridine or triethylamine is common. The base neutralizes HCl generated during the reaction, driving the reaction to completion . Purification often involves solvent evaporation, aqueous workup, and recrystallization. Key considerations include maintaining anhydrous conditions to avoid side reactions and using stoichiometric excess of sulfonyl chloride (1.03–1.1 eq) to ensure complete conversion .

Advanced: How can researchers optimize reaction yields for this compound derivatives under challenging steric or electronic conditions?

Answer:

Steric hindrance or electron-deficient pyridine rings may reduce reactivity. Strategies include:

- Base selection: Bulky bases like 3,5-lutidine improve yields by minimizing side reactions (e.g., hydrolysis of sulfonyl chloride) compared to pyridine .

- Solvent optimization: Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates and stabilize transition states .

- Temperature control: Gradual addition of sulfonyl chloride at 0–5°C prevents exothermic side reactions, followed by room-temperature stirring for 24 hours to ensure completion .

Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

- NMR spectroscopy: ¹H NMR confirms methyl group integration (e.g., singlet for N-methyl at ~3.0 ppm and pyridine protons at 7.5–8.5 ppm) .

- Mass spectrometry (HRMS): Accurate mass measurements ([M+H]⁺) validate molecular formula, with deviations <5 ppm .

- HPLC: Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity (>95%) and detect unreacted starting materials .

Advanced: How should researchers address contradictions in spectral data or bioactivity results for sulfonamide derivatives?

Answer:

- Data validation: Cross-check NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals or confirm substituent positions .

- Bioactivity discrepancies: Replicate assays under standardized conditions (e.g., pH 7.4 buffer for enzyme inhibition) and validate cell-line viability (e.g., Mycoplasma testing) to rule out experimental artifacts .

- Computational docking: Use tools like AutoDock to model ligand-receptor interactions and reconcile unexpected bioactivity trends (e.g., steric clashes vs. predicted binding affinity) .

Basic: What in vitro assays are commonly used to evaluate the biological activity of this compound derivatives?

Answer:

- Antimicrobial testing: Broth microdilution (CLSI guidelines) determines MIC values against Gram-positive/negative bacteria .

- Enzyme inhibition: Fluorescence-based assays (e.g., kinase or phosphatase inhibition) quantify IC₅₀ using purified enzymes and substrate analogs .

- Cytotoxicity: MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) assess compound selectivity .

Advanced: How can researchers design structure-activity relationship (SAR) studies for sulfonamide analogs with improved target specificity?

Answer:

- Scaffold diversification: Introduce substituents at the pyridine 4-position (e.g., trifluoromethyl or halogens) to modulate electronic effects and steric bulk .

- Pharmacophore mapping: Overlay docking poses (e.g., using PyMOL) to identify critical hydrogen-bonding interactions between the sulfonamide group and active-site residues .

- Metabolic stability: Incorporate deuterated methyl groups or methoxy substituents to block oxidative metabolism, as shown in related pyridine-sulfonamide scaffolds .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Ventilation: Use fume hoods to avoid inhalation of sulfonamide dust or aerosols .

- PPE: Nitrile gloves and lab coats prevent dermal exposure, which may cause irritation .

- Waste disposal: Neutralize residual sulfonyl chloride with ice-cold sodium bicarbonate before disposal .

Advanced: What strategies mitigate polymorphism issues in crystallizing this compound for X-ray studies?

Answer:

- Solvent screening: Use mixed-solvent systems (e.g., DCM/hexane) to favor single-crystal growth over amorphous precipitates .

- Seeding: Introduce microcrystals of a known polymorph to direct crystallization .

- Temperature ramping: Gradual cooling from 50°C to 4°C reduces nucleation sites, improving crystal quality .